molecular formula C12H17N3O3S B1331195 1-(Phenylsulfonyl)piperidine-4-carbohydrazide CAS No. 312534-14-8

1-(Phenylsulfonyl)piperidine-4-carbohydrazide

Cat. No. B1331195
CAS RN: 312534-14-8
M. Wt: 283.35 g/mol
InChI Key: TXRAIHPUMFTNEB-UHFFFAOYSA-N
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Description

1-(Phenylsulfonyl)piperidine-4-carbohydrazide (CAS# 312534-14-8) is a useful research chemical . It has a molecular weight of 283.35 and a molecular formula of C12H17N3O3S .


Synthesis Analysis

The synthesis of 1-(Phenylsulfonyl)piperidine-4-carbohydrazide involves several steps . Starting from ethyl piperidine-4-carboxylate, first ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate is synthesized, then 1-(phenylsulfonyl)piperidine-4-carbohydrazide, and finally N’-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazides are synthesized by reacting with alkyl/aryl sulfonyl chlorides .


Molecular Structure Analysis

The molecular structure of 1-(Phenylsulfonyl)piperidine-4-carbohydrazide is represented by the SMILES notation: C1CN(CCC1C(=O)NN)S(=O)(=O)C2=CC=CC=C2 .


Chemical Reactions Analysis

While specific chemical reactions involving 1-(Phenylsulfonyl)piperidine-4-carbohydrazide are not detailed in the search results, it’s worth noting that cyanoacetic acid hydrazide, a related compound, has been highlighted as a versatile and convenient intermediate for the synthesis of a wide variety of heterocyclic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(Phenylsulfonyl)piperidine-4-carbohydrazide include a molecular weight of 283.35 . More detailed properties were not found in the search results.

properties

IUPAC Name

1-(benzenesulfonyl)piperidine-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3S/c13-14-12(16)10-6-8-15(9-7-10)19(17,18)11-4-2-1-3-5-11/h1-5,10H,6-9,13H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXRAIHPUMFTNEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NN)S(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601202023
Record name 1-(Phenylsulfonyl)-4-piperidinecarboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601202023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

312534-14-8
Record name 1-(Phenylsulfonyl)-4-piperidinecarboxylic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=312534-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Phenylsulfonyl)-4-piperidinecarboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601202023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 1-(Phenylsulfonyl)piperidine-4-carbohydrazide interact with AChE and BChE, and what are the potential downstream effects of this interaction?

A1: While the exact binding interactions of 1-(Phenylsulfonyl)piperidine-4-carbohydrazide itself are not detailed in the study, the researchers investigated a series of N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives, using molecular docking simulations. These simulations suggested that the synthesized compounds, including those derived from 1-(Phenylsulfonyl)piperidine-4-carbohydrazide, interact with the active sites of both AChE and BChE []. Inhibiting these enzymes can lead to increased levels of acetylcholine and butyrylcholine in the synaptic cleft. This increase in neurotransmitter concentration could have therapeutic benefits in conditions characterized by decreased cholinergic activity, such as Alzheimer's disease.

Q2: What is the structure-activity relationship (SAR) observed for the N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives and their AChE and BChE inhibitory activity?

A2: The study revealed that substitutions on the N'-[(alkyl/aryl)sulfonyl] moiety of the 1-(phenylsulfonyl)piperidine-4-carbohydrazide scaffold significantly influence the inhibitory activity against AChE and BChE. While the specific SAR trends were not explicitly discussed, the study highlighted that certain derivatives exhibited excellent inhibitory potential against both enzymes []. This suggests that modifications at this position can be explored further to optimize potency and selectivity.

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